1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound It features a fused ring system consisting of a pyrrole ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be synthesized through several methods. One common approach involves the cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium derivatives . Another method includes the transition-metal-free strategy, which involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Dihydro derivatives.
Substitution: Functionalized derivatives with various substituents on the pyrazine ring.
Scientific Research Applications
1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
- 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
- 2-Chloromethylimidazo[1,2-a]pyridine hydrochloride
- 1-Methyloctahydropyrrolo[1,2-a]pyrazine
- 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Uniqueness: 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its specific ethyl substitution and the fused ring system, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-8-9-4-3-6-11(9)7-5-10-8/h3-4,6,8,10H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOHPRHOYYETRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CN2CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390184 | |
Record name | 1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118959-62-9 | |
Record name | 1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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